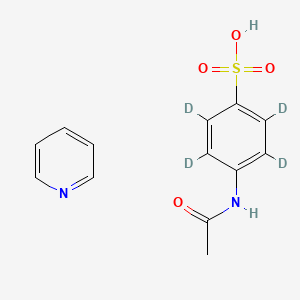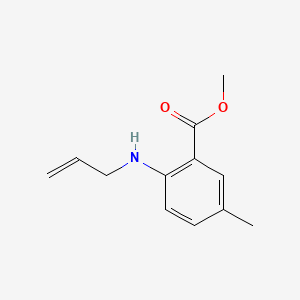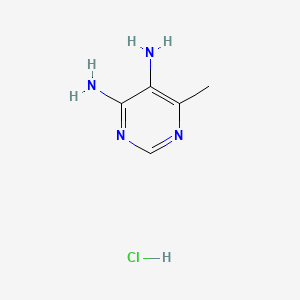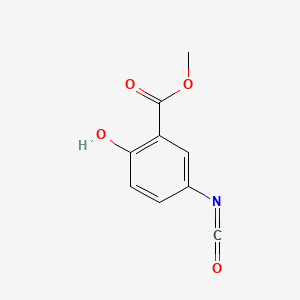
12-beta-D-Glucopyranosyl-12,13-dihydro-1,11-dihydroxy-5H-indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ED-110, auch bekannt als DNA-Topoisomerase-I-Inhibitor, ist eine Verbindung, die ursprünglich von Banyu Pharmaceutical Co. Ltd. entwickelt wurde. Sie wurde für ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Neoplasien, untersucht . Die Molekülformel der Verbindung lautet C26H21N3O9, und sie hat ein Molekulargewicht von 519,466 .
Vorbereitungsmethoden
Die Synthese von ED-110 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließenden Kupplungsreaktionen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Allgemeine Verfahren zur Synthese ähnlicher Verbindungen beinhalten oft die Verwendung von Organolithium-Reagenzien und -Zwischenprodukten . Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
ED-110 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind molekularer Sauerstoff und Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Wasserstoffgas und Reduktionsmittel wie Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile wie Natriumhydroxid.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Chemie: Sie wird als Modellverbindung verwendet, um die Mechanismen der DNA-Topoisomerase-I-Inhibition zu untersuchen.
Biologie: Sie wird in der Forschung eingesetzt, um die Rolle der DNA-Topoisomerase I in zellulären Prozessen zu verstehen.
Industrie: Sie könnte Anwendungen bei der Entwicklung neuer Pharmazeutika und Therapeutika haben
Wirkmechanismus
ED-110 entfaltet seine Wirkung durch die Hemmung der DNA-Topoisomerase I, eines Enzyms, das für die DNA-Replikation und -Transkription entscheidend ist. Die Hemmung dieses Enzyms führt zur Anhäufung von DNA-Brüchen, was letztendlich zum Zelltod führt. Dieser Mechanismus macht ED-110 zu einem potenziellen Kandidaten für die Krebstherapie, da sich schnell teilende Krebszellen besonders anfällig für DNA-Schäden sind .
Vergleich Mit ähnlichen Verbindungen
ED-110 ist in seiner spezifischen Hemmung der DNA-Topoisomerase I einzigartig. Zu ähnlichen Verbindungen gehören:
Camptothecin: Ein weiterer DNA-Topoisomerase-I-Inhibitor mit einem ähnlichen Wirkungsmechanismus.
Topotecan: Ein Derivat von Camptothecin, das in der Krebstherapie eingesetzt wird.
Irinotecan: Ein weiteres Camptothecin-Derivat, das in der Chemotherapie eingesetzt wird.
Im Vergleich zu diesen Verbindungen könnte ED-110 unterschiedliche pharmakokinetische Eigenschaften und therapeutisches Potenzial bieten .
Eigenschaften
CAS-Nummer |
139112-73-5 |
|---|---|
Molekularformel |
C26H21N3O9 |
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
7,20-dihydroxy-19-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2,4(9),7,10,12,15,17(22),20-nonaene-5,14-dione |
InChI |
InChI=1S/C26H21N3O9/c30-6-15-22(34)23(35)24(36)25(38-15)9-3-8-12(4-13(9)32)28-21-17(8)18-11(5-27-26(18)37)16-10-1-7(31)2-14(33)19(10)29-20(16)21/h1,4-5,9,15,22-25,30-32,34-36H,2-3,6H2/t9?,15-,22-,23+,24-,25+/m1/s1 |
InChI-Schlüssel |
GEFUXTHVYBRRRD-FKKAOLSPSA-N |
SMILES |
C1C(C(=O)C=C2C1=C3C4=C(C=NC4=O)C5=C(C3=N2)NC6=C(CC(=O)C=C56)O)C7C(C(C(C(O7)CO)O)O)O |
Isomerische SMILES |
C1C(C(=CC2=C1C3=C4C(=C5C6=C(C(=O)CC(=C6)O)N=C5C3=N2)C=NC4=O)O)[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Kanonische SMILES |
C1C(C(=CC2=C1C3=C4C(=C5C6=C(C(=O)CC(=C6)O)N=C5C3=N2)C=NC4=O)O)C7C(C(C(C(O7)CO)O)O)O |
Synonyme |
ED 110 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


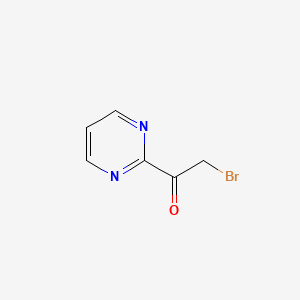
![Methylsulfate salt of 2-[ethyl-4-(6-methoxy-3-methylbenzothiazolium-2-ylazo)-3-methyl- phenyl]amino]](/img/new.no-structure.jpg)


![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)
